molecular formula C17H27BrClNO B1525161 2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1219948-94-3

2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1525161
CAS No.: 1219948-94-3
M. Wt: 376.8 g/mol
InChI Key: IYLJHWNYKQWHBX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride (CAS: 1220027-53-1) features a piperidine ring linked via an ethyl chain to a phenoxy group substituted with a bromine atom at the para position and a tert-butyl group at the ortho position. Its molecular formula is C₁₇H₂₇BrClNO (monoisotopic mass: 375.096 Da), with a tertiary amine protonated as a hydrochloride salt .

Properties

IUPAC Name

2-[2-(4-bromo-2-tert-butylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrNO.ClH/c1-17(2,3)15-12-13(18)7-8-16(15)20-11-9-14-6-4-5-10-19-14;/h7-8,12,14,19H,4-6,9-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLJHWNYKQWHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride, a common approach involves starting with 4-bromo-2-(tert-butyl)phenol as the key precursor. The synthetic route can be summarized as follows:

  • Ether Formation: The 4-bromo-2-(tert-butyl)phenol reacts with an appropriate alkylating agent to form an ether linkage with a bromo-phenol derivative.

  • Alkylation: This derivative is then subjected to alkylation with 2-chloroethylamine to introduce the piperidine ring.

  • Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form through treatment with hydrochloric acid.

Reaction Conditions:

  • Solvent: Typically organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature: Reactions are generally carried out at ambient or slightly elevated temperatures (25-50°C).

  • Catalysts: Catalysts such as potassium carbonate (K2CO3) may be used to facilitate the ether formation step.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, often using continuous flow chemistry techniques to enhance yield and reduce processing time. Emphasis is placed on scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the bromine atom on the phenyl ring.

  • Oxidation and Reduction: These reactions are less common but can occur under specific conditions, altering the electronic properties of the compound.

  • Condensation Reactions: Potential to form larger, more complex molecules through reactions with aldehydes or ketones.

Common Reagents and Conditions

  • Nucleophilic Reagents: Sodium methoxide, sodium hydroxide.

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Conditions: Reactions typically require controlled temperature and pH, often facilitated by inert atmospheres (e.g., nitrogen gas).

Major Products Formed

  • Substitution: Formation of derivatives where the bromine atom is replaced by another substituent.

  • Oxidation: Generation of phenolic or quinone compounds.

  • Reduction: Dehalogenation products or reduced forms of the aromatic ring.

Scientific Research Applications

2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride finds utility in several research domains:

  • Chemistry: Used as a building block for synthesizing complex organic molecules.

  • Biology: Serves as a ligand for studying receptor-ligand interactions.

  • Medicine: Investigated for potential pharmacological activities, including anti-inflammatory and analgesic properties.

  • Industry: Employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound’s mechanism of action typically involves interactions with molecular targets such as enzymes or receptors. For instance, its phenoxyethyl moiety may facilitate binding to specific active sites, while the piperidine ring enhances solubility and cellular uptake. Key pathways influenced by this compound include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Piperidine-Phenoxy Derivatives

Key structural analogs differ in substituent positions, halogen types, and alkyl chain modifications. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight Key Differences Reference
Target compound 4-Bromo, 2-tert-butyl phenoxy, ethyl-piperidine C₁₇H₂₇BrClNO 376.76 Reference standard for comparison.
4-((2-Bromo-4-(tert-pentyl)phenoxy)methyl)piperidine hydrochloride 2-Bromo, 4-tert-pentyl phenoxy, methyl-piperidine C₁₈H₂₉BrClNO 402.79 tert-Pentyl group increases hydrophobicity; methyl linker reduces flexibility vs. ethyl.
Piperidine, 1-[2-[2-(4-chlorophenoxy)phenoxy]ethyl]-, hydrochloride 4-Chloro phenoxy, ethyl-piperidine C₁₉H₂₃Cl₂NO₂ 368.30 Chlorine substituent (lower electronegativity than Br) alters electronic profile.
2-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}piperidine hydrochloride 2-Allyl phenoxy, ethyl-piperidine C₁₆H₂₂ClNO 283.81 Allyl group introduces π-bond reactivity; lacks halogen.

Physicochemical Properties

  • LogD (lipophilicity) : The tert-butyl group in the target compound enhances lipophilicity (predicted LogD ~3.5), favoring blood-brain barrier penetration compared to less bulky analogs (e.g., allyl-substituted derivative in with LogD ~2.1).
  • Solubility : Hydrochloride salts generally improve aqueous solubility, critical for pharmaceutical formulations .

Biological Activity

2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride, also known by its CAS number 1219948-94-3, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C17H27BrClNO
  • Molecular Weight: 376.77 g/mol
  • CAS Number: 1219948-94-3

The compound features a piperidine ring substituted with a phenoxy group that contains a bromine atom and a tert-butyl group. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Interaction: The piperidine moiety can engage with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting psychoactive properties.
  • Enzyme Modulation: The phenoxy group may participate in hydrophobic interactions with enzymes, affecting their activity and leading to various physiological effects.
  • Cell Signaling Pathways: The compound may modulate key signaling pathways involved in cell proliferation and apoptosis.

In Vitro Studies

Several studies have investigated the in vitro biological activities of this compound:

  • Anticonvulsant Activity: Research has indicated that derivatives of this compound exhibit anticonvulsant properties, potentially through modulation of GABAergic signaling pathways.
  • Cytotoxic Effects: In cancer cell lines, such as A-431 and Jurkat cells, the compound has shown significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Studies

  • Case Study on Anticonvulsant Activity:
    • A study evaluated the anticonvulsant effects of various piperidine derivatives, including this compound. Results showed a significant reduction in seizure frequency in animal models, indicating potential utility in epilepsy management .
  • Case Study on Cytotoxicity:
    • Another investigation assessed the cytotoxic effects on different cancer cell lines. The compound demonstrated selective toxicity towards A-431 cells, suggesting a mechanism involving apoptosis induction through caspase activation .

Comparative Analysis

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC17H27BrClNO376.77 g/molAnticonvulsant, Cytotoxic
DoxorubicinC27H29NO11579.65 g/molChemotherapeutic Agent
PhenobarbitalC12H12N2O3S250.30 g/molAnticonvulsant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 2
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2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.